1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene
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Overview
Description
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene is an organic compound with the molecular formula C11H10Cl2N2O2S. It features a dichlorobenzene ring substituted with a sulfonyl group linked to a 3,5-dimethylpyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.
Sulfonyl Group Reactions: The sulfonyl group can participate in sulfonylation reactions, forming sulfonamides or sulfonate esters
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products:
Substituted Dichlorobenzenes: Resulting from nucleophilic substitution.
Pyrazolones and Pyrazolines: From oxidation and reduction of the pyrazole ring.
Sulfonamides and Sulfonate Esters: From reactions involving the sulfonyl group
Scientific Research Applications
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene exerts its effects involves interactions with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Comparison with Similar Compounds
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-benzene: Lacks the dichloro substitution, resulting in different reactivity and applications.
1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chlorobenzene: Contains a single chlorine atom, leading to variations in chemical behavior and biological activity.
Uniqueness: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene is unique due to the presence of two chlorine atoms on the benzene ring, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10Cl2N2O2S |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-8(2)15(14-7)18(16,17)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 |
InChI Key |
PWVYFBFPAMAPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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